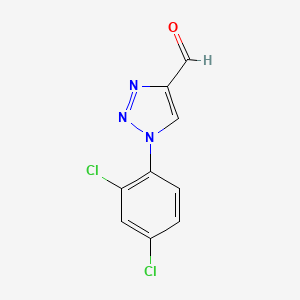
1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
説明
1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H5Cl2N3O and its molecular weight is 242.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H6Cl2N4O
- Molecular Weight : 233.07 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
Triazole derivatives have been extensively studied for their pharmacological properties, particularly in cancer treatment and antifungal applications. The specific compound this compound exhibits notable biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. IC50 values were reported in studies involving derivatives with similar structures.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 16.8 ± 0.37 |
| Spirooxindole derivative | HepG2 | 13.5 ± 0.92 |
These findings indicate that compounds with a dichlorophenyl moiety exhibit enhanced activity against breast and liver cancer cells .
The mechanism of action for triazole compounds typically involves:
- Enzyme Inhibition : These compounds can inhibit enzymes critical for cancer cell proliferation.
- Receptor Interaction : They may bind to specific receptors involved in cell signaling pathways that regulate growth and apoptosis.
Case Studies
Several studies have investigated the biological activities of triazole derivatives:
Study 1: Anticancer Efficacy
In a comparative study of various triazole derivatives:
- Findings : The compound showed superior activity compared to standard chemotherapeutics like Sorafenib against MDA-MB-231 cells.
- Methodology : Molecular docking simulations were employed to evaluate binding affinities to target proteins.
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of triazoles:
- Results : The compound exhibited inhibitory effects against fungal strains such as Candida albicans.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 32 |
This suggests potential applications in treating fungal infections .
Synthesis Methods
The synthesis of this compound typically involves:
- Huisgen Cycloaddition : A reaction between azides and alkynes under copper(I) catalysis.
General Procedure:
- Combine azide and alkyne in a suitable solvent (e.g., DMF).
- Add copper(I) catalyst to facilitate the cycloaddition.
- Purify the product through recrystallization or chromatography.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCOQKGOIDIVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501188246 | |
| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(2,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501188246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-41-0 | |
| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(2,4-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(2,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501188246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















